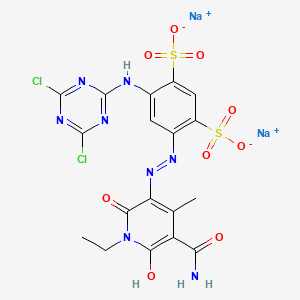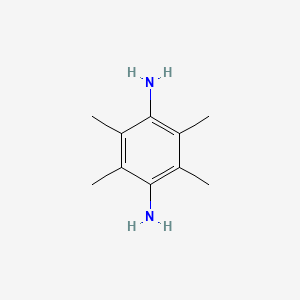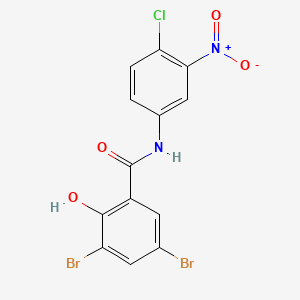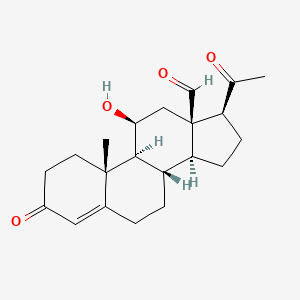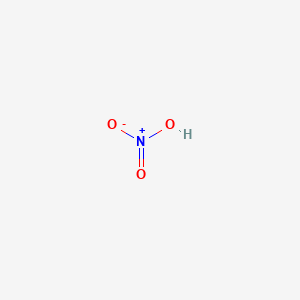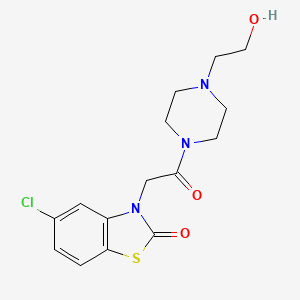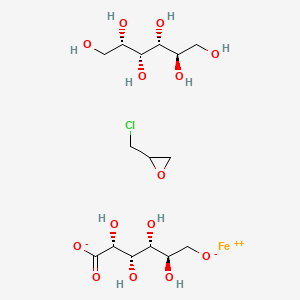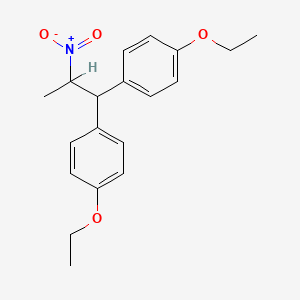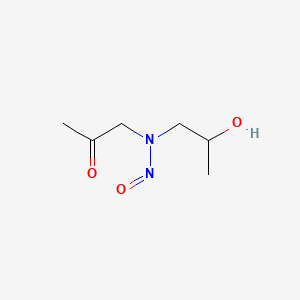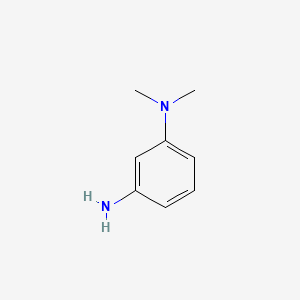
1,3-Benzenediamine, N,N-dimethyl-
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of 1,3-Benzenediamine, N,N-dimethyl-, can be achieved through various chemical methods. For example, sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine have been synthesized via electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, showing the versatility of this compound in creating a range of derivatives through electrochemical methods (Khazalpour & Nematollahi, 2015).
Molecular Structure Analysis
The molecular structure of derivatives of 1,3-Benzenediamine, N,N-dimethyl-, has been extensively studied. For instance, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been determined by X-ray crystallography, revealing insights into the molecular configuration and interactions within the crystal lattice (Al-Hourani et al., 2016).
Chemical Reactions and Properties
1,3-Benzenediamine, N,N-dimethyl-, and its derivatives participate in a variety of chemical reactions, indicating their reactive nature and potential for further functionalization. The reaction with arylhalides in the presence of CuI catalysts for the synthesis of benzimidazoles showcases the compound's reactivity and utility in organic synthesis (Deng, McAllister, & Mani, 2009).
Physical Properties Analysis
The physical properties of 1,3-Benzenediamine, N,N-dimethyl-, derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. Detailed structural analysis, such as that conducted on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, provides valuable information regarding the compound's physical characteristics (Al-Hourani et al., 2016).
Chemical Properties Analysis
The chemical properties of 1,3-Benzenediamine, N,N-dimethyl-, including its reactivity with various chemical groups, its stability under different conditions, and its ability to undergo specific chemical transformations, are essential for its application in synthetic chemistry. The synthesis of sulfonamide derivatives illustrates the compound's capacity for chemical modification and application in the synthesis of more complex molecules (Khazalpour & Nematollahi, 2015).
Aplicaciones Científicas De Investigación
Application in Asymmetric Organocatalysis
- Scientific Field: Chemistry, specifically asymmetric organocatalysis .
- Summary of the Application: This compound is used as a bifunctional, noncovalent organocatalyst in the Michael addition of acetylacetone to trans-β-nitrostyrene .
- Methods of Application: The synthesis process involves nucleophilic aromatic substitution of the 2-fluoronitrobenzene derivative with the commercial (1R,2R)-cyclohexane-1,2-diamine, followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group .
- Results or Outcomes: The prepared organocatalysts were tested in the Michael addition of acetylacetone to trans-β-nitrostyrene, yielding the addition product with incomplete conversions (up to 93%) and enantioselectivities of up to 41% ee .
Application in the Synthesis of Benzimidazole Derivatives
- Scientific Field: Organic Chemistry .
- Summary of the Application: Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market .
- Methods of Application: The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed . For example, Mekala et al. used polyethylene glycol (PEG-400) as an effective medium for the one-pot synthesis of 1,2-disubstituted benzimidazoles from 1,2-phenylenediamines and aryl aldehydes .
- Results or Outcomes: A set of products was synthesized in high yields and PEG-400 could be reused three times without loss of activity .
Application in Chromatography
- Scientific Field: Analytical Chemistry .
- Summary of the Application: “1,3-Benzenediamine, N,N-dimethyl-” can be used in chromatographic separation .
- Methods of Application: The compound can be used as a stationary phase in High Performance Liquid Chromatography (HPLC) for the separation of complex mixtures .
- Results or Outcomes: Effective separation of complex mixtures can be achieved .
Application in HPLC Analysis
- Scientific Field: Analytical Chemistry .
- Summary of the Application: “1,3-Benzenediamine, N,N-dimethyl-” can be used in High Performance Liquid Chromatography (HPLC) analysis .
- Methods of Application: The compound can be used as a stationary phase in HPLC for the separation of complex mixtures . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
- Results or Outcomes: Effective separation of complex mixtures can be achieved .
Application in Electrochemical Synthesis
- Scientific Field: Electrochemistry .
- Summary of the Application: Syntheses of two different types of disulfonamide and sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine were carried out by the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles .
- Methods of Application: The electrochemical synthesis was carried out in aqueous ethanol at pH 7.0 and gave the pure N,N-diarylsulfonyl derivatives in 55–76% yield .
- Results or Outcomes: The chemical synthesis, carried out in water at pH 2.0, provided the pure N-arylsulfonyl-3-arylsulfonyl derivatives in 75–85% yield .
Safety And Hazards
“1,3-Benzenediamine, N,N-dimethyl-” is classified as dangerous . It is toxic in contact with skin, causes serious eye irritation, and is fatal if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . It should be stored locked up and in a well-ventilated place .
Propiedades
IUPAC Name |
3-N,3-N-dimethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSBHVJQXZLIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3575-32-4 (di-hydrochloride) | |
| Record name | N,N-Dimethyl-3-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2062664 | |
| Record name | 1,3-Benzenediamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzenediamine, N,N-dimethyl- | |
CAS RN |
2836-04-6 | |
| Record name | N,N-Dimethyl-m-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2836-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-3-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, N1,N1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylbenzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

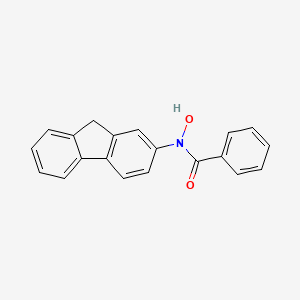
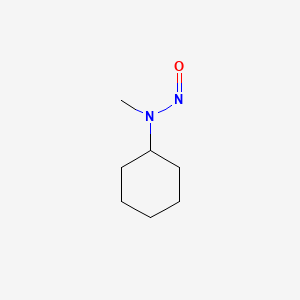
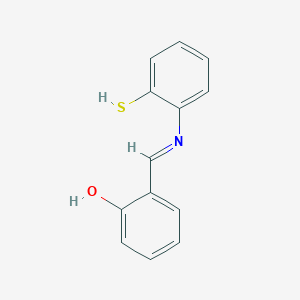
![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1203761.png)
